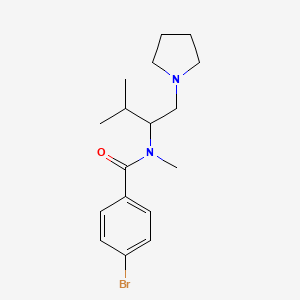
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate can be synthesized through several methods. One common route involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted piperidine derivatives.
Deprotection Reactions: The major product is 4-aminopiperidine.
Applications De Recherche Scientifique
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- 1-Boc-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is unique due to its specific structure, which combines a Boc-protected amine with a piperidine ring. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
ditert-butyl 4-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(16)7-9-17(10-8-15)12(19)21-14(4,5)6/h7-10,16H2,1-6H3 |
Clé InChI |
LXYRDHJNNFZWBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)







![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
